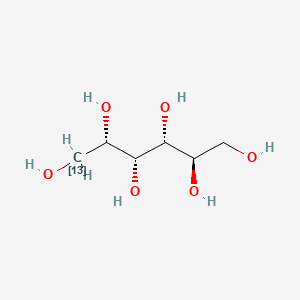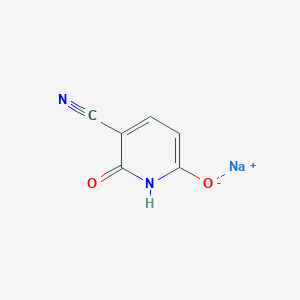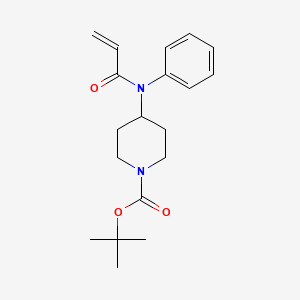
D-Sorbitol-1-13C
説明
生化学分析
Biochemical Properties
D-Glucitol-1-13C plays a role in several biochemical reactions. It is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Cellular Effects
It is known that glucose-like metabolites, such as D-Glucitol-1-13C, can have significant effects on cellular function . For instance, it has been suggested that D-Glucitol-1-13C can inhibit the cellular entry of SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of D-Glucitol-1-13C involves its interaction with various biomolecules. For instance, it has been shown to interact with the S2 subunit HR1 domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the virus-cell membrane fusion process and inhibiting the entry of the virus into the host cell .
Temporal Effects in Laboratory Settings
It is known that D-Glucitol-1-13C is structurally stable and does not undergo significant degradation over time .
Dosage Effects in Animal Models
It has been shown that supplementation of a similar compound, 1,5-AG, can significantly inhibit SARS-CoV-2 infection in diabetic mice .
Metabolic Pathways
D-Glucitol-1-13C is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .
Transport and Distribution
It is known that 1,5-AG, a structurally similar compound, can be transported freely into and out of cells due to a concentration gradient .
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-1-13C can be synthesized through the hydrogenation of D-glucono-1-13C . This process involves the reduction of D-glucono-1-13C using hydrogen gas in the presence of a catalyst, typically nickel or palladium, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis or biological fermentation . In chemical synthesis, the compound is produced by the catalytic hydrogenation of D-glucono-1-13C. In biological fermentation, microorganisms such as bacteria or yeast are used to convert glucose into this compound.
化学反応の分析
Types of Reactions: D-Sorbitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst like nickel or palladium.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidation of this compound typically yields D-gluconic acid or other oxidized derivatives.
Reduction: Reduction reactions generally produce this compound itself from its oxidized forms.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
D-Sorbitol-1-13C has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry:
- Used as a tracer in metabolic studies to track the conversion of glucose into other metabolites.
- Employed in the study of reaction mechanisms and pathways involving glucose and its derivatives.
Biology:
- Utilized in metabolic labeling experiments to study the metabolic pathways in plants and animals.
- Helps in understanding the role of glucose metabolism in various biological processes.
Medicine:
- Used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) to study glucose metabolism in tissues.
- Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry:
- Employed as a sugar substitute in food products due to its stability and non-toxicity.
- Used in the production of non-ionic amphiphilic architectures as nanocarriers for drug delivery .
作用機序
The mechanism of action of D-Sorbitol-1-13C involves its role as a stable isotope-labeled compound that can be tracked in metabolic studies . It is metabolized similarly to D-glucitol, and its incorporation into metabolic pathways allows researchers to study the conversion and utilization of glucose in various biological systems. The molecular targets and pathways involved include glucose transporters, glycolytic enzymes, and other metabolic enzymes.
類似化合物との比較
D-Sorbitol-1-13C is unique due to the presence of the 13C isotope at position 1, which makes it a valuable tool in metabolic studies . Similar compounds include:
D-glucitol (D-sorbitol): The non-labeled form of this compound, commonly used as a sugar substitute and in various industrial applications.
D-mannitol-1-13C: Another stable isotope-labeled compound used in similar research applications.
These compounds share similar chemical properties but differ in their isotopic labeling, which affects their use in specific research applications.
特性
IUPAC Name |
(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-AVUGZHLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746574 | |
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-93-5 | |
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)



![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)





